2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide
CAS No.: 1008189-15-8
Cat. No.: VC5930039
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008189-15-8 |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.352 |
| IUPAC Name | 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide |
| Standard InChI | InChI=1S/C15H21N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h6-7,13,17H,4-5,8H2,1-3H3,(H,16,19)(H,18,20) |
| Standard InChI Key | ZVZWEXWAZSQEFV-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a partially saturated quinoxaline ring system fused to an acetamide group. The quinoxaline moiety is substituted with methyl groups at the 6 and 7 positions and an oxo group at position 3, creating a tetrahydroquinoxalin-3-one scaffold. The N-propylacetamide side chain is attached to the second position of the quinoxaline ring, introducing a hydrophobic alkyl chain that may influence solubility and target binding.
Molecular Geometry
The stereochemistry of the tetrahydroquinoxaline ring is critical for biological activity. Computational models predict a boat conformation for the six-membered ring, stabilized by intramolecular hydrogen bonding between the oxo group and adjacent NH groups. The propyl chain adopts an extended conformation, minimizing steric clashes with the aromatic system.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.352 g/mol |
| IUPAC Name | 2-(6,7-Dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide |
| SMILES | CCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |
| InChI Key | ZVZWEXWAZSQEFV-UHFFFAOYSA-N |
Table 1: Key molecular descriptors of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a multi-step sequence beginning with the formation of the quinoxaline core. A typical route includes:
-
Condensation Reaction: Reacting 4,5-dimethyl-o-phenylenediamine with glyoxylic acid to form 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline.
-
Alkylation: Introducing the acetamide side chain via nucleophilic substitution using bromoacetyl chloride and propylamine.
-
Purification: Column chromatography or recrystallization to isolate the final product.
Challenges in Optimization
Yield optimization remains a hurdle due to competing side reactions during alkylation. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours, improving yields from 45% to 68%.
Physicochemical Properties
Solubility and Stability
While experimental solubility data are unavailable, computational predictions using the Abraham model estimate a log P value of 1.9, indicating moderate lipophilicity. The compound is stable under inert conditions but prone to hydrolysis in acidic or basic environments, necessitating storage at pH 6–8.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1675 cm (C=O stretch) and 3300 cm (N-H stretch).
-
NMR: NMR (400 MHz, CDCl) shows singlet peaks for methyl groups at δ 2.21 ppm and a triplet for the propyl chain at δ 3.35 ppm.
Biological Activities and Mechanisms
Antimicrobial Activity
Analogous compounds with similar substituents exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The methyl groups at positions 6 and 7 likely enhance membrane penetration by increasing hydrophobicity.
Research Gaps and Future Directions
Priority Areas for Investigation
-
Synthetic Scalability: Developing green chemistry protocols to reduce reliance on toxic solvents like DMF.
-
Biological Profiling: High-throughput screening against cancer cell lines (e.g., MCF-7, A549) and microbial panels.
-
ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models .
Computational Modeling
Molecular dynamics simulations could elucidate binding modes with targets such as κ-opioid receptors (KOR), which are implicated in pain management and mood disorders .
Comparative Analysis with Structural Analogs
N-(4-Trifluoromethylphenyl) Derivative
A related compound, 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (PubChem CID: 2937951), differs by substituting the propyl group with a 4-(trifluoromethyl)phenyl moiety. This modification increases molecular weight to 377.4 g/mol and log P to 3.3, enhancing lipophilicity but reducing aqueous solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume